4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine 4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine An impurity of Donepezil, a medication for the treatment of Alzheimer's disease.
Brand Name: Vulcanchem
CAS No.: 1026443-48-0
VCID: VC0192803
InChI: InChI=1S/C17H23NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h8,10-12,18H,3-7,9H2,1-2H3
SMILES: COC1=C(C=C2C=C(CC2=C1)CC3CCNCC3)OC
Molecular Formula: C17H23NO2
Molecular Weight: 273.37

4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine

CAS No.: 1026443-48-0

Cat. No.: VC0192803

Molecular Formula: C17H23NO2

Molecular Weight: 273.37

* For research use only. Not for human or veterinary use.

4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine - 1026443-48-0

Specification

CAS No. 1026443-48-0
Molecular Formula C17H23NO2
Molecular Weight 273.37
IUPAC Name 4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine
Standard InChI InChI=1S/C17H23NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h8,10-12,18H,3-7,9H2,1-2H3
SMILES COC1=C(C=C2C=C(CC2=C1)CC3CCNCC3)OC

Introduction

Chemical Properties and Structure

4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine possesses distinct chemical properties that define its role in pharmaceutical applications. The compound features a 5,6-dimethoxy-substituted indene core connected to a piperidine ring via a methylene bridge.

PropertyValue
CAS Number1026443-48-0
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
IUPAC Name4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine
SynonymsDonepezil Impurity 19, Donepezil-019, Donepezil Impurity 44
Physical FormSolid

The structure contains two methoxy groups positioned at the 5 and 6 positions of the indene ring system, which contribute significantly to the compound's chemical behavior and pharmacological potential. The piperidine nitrogen remains unsubstituted, distinguishing it from donepezil which features a benzyl group at this position .

Synthesis Routes and Chemical Transformations

Several synthesis pathways have been documented for 4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine, highlighting its significance in pharmaceutical chemistry.

Synthesis via Donepezil Intermediates

The compound can be synthesized through a sequence of reactions stemming from 5,6-dimethoxy-1-indanone:

  • Preparation of 5,6-dimethoxy-1-indanone through cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid using p-toluenesulfonic acid and phosphorus pentoxide

  • Aldol condensation with N-Boc-piperidine-4-carboxaldehyde (obtained via Swern oxidation of N-Boc-4-piperidinemethanol)

  • Hydrogenation of the aldol adduct using palladium-carbon catalyst

  • Removal of the Boc protecting group under acidic conditions

  • Subsequent transformations leading to 4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine

Alternative Synthetic Approaches

An alternative approach involves:

StepReactionConditionsYield
1Protection of 2-bromoethylamine hydrobromidetert-butyl (2-bromoethyl)carbamate formationHigh
2Reaction with 5,6-dimethoxy-indanone derivativesBasic conditions, acetonitrile39%
3DeprotectionTrifluoroacetic acidQuantitative
4Further transformationsVarious conditionsVariable

The synthetic methodology often requires careful control of reaction conditions, as extended hydrogenation can lead to deoxygenation products .

Relationship to Donepezil

4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine shares significant structural similarities with donepezil, a commercial acetylcholinesterase inhibitor used in Alzheimer's disease treatment.

Feature4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidineDonepezil
Core StructureIndene + PiperidineIndanone + Piperidine
N-SubstitutionUnsubstituted piperidine nitrogenN-benzyl piperidine
Oxygen FunctionalityAbsent at position 1Carbonyl at position 1
Molecular Weight273.37 g/mol379.49 g/mol (as HCl salt)

Donepezil (E2020, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) was developed through extensive structure-activity relationship studies, with the compound showing potent acetylcholinesterase inhibition with an IC50 value of 5.7 nM . The structural differences between donepezil and 4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine primarily involve the oxidation state of the indane/indene core and the substitution on the piperidine nitrogen .

Analytical Characterization

Various analytical techniques have been employed to characterize 4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation:

  • ¹H NMR: Shows characteristic signals for:

    • Aromatic protons of the indene system (6.86 ppm, 7.17 ppm)

    • Methoxy groups (3.91 ppm, 3.97 ppm)

    • Piperidine and methylene protons (1.2-3.3 ppm)

  • Mass Spectrometry:

    • ESI-MS typically shows an [M+H]⁺ peak at m/z 274.1756

    • Characteristic fragmentation patterns confirm the structure

Chromatographic Methods

High-performance liquid chromatography (HPLC) serves as the primary method for purity assessment:

MethodColumnMobile PhaseDetectionApplication
HPLCC18Ethyl acetate/methanol (4:1, v:v)UV detectionPurification and analysis
LC-MSC18Gradient of acetonitrile/water with 0.1% formic acidESI-MSIdentification and quantification

Chromatographic methods are essential for monitoring the synthesis and purity of this compound, particularly in pharmaceutical quality control contexts .

Recent Developments and Future Directions

Recent research has expanded the potential applications of 4-((5,6-Dimethoxy-1H-inden-2-YL)methyl)piperidine and related compounds:

Novel Synthetic Methodologies

Recent advances include:

  • Microwave-assisted synthetic routes that enhance reaction efficiency and yield

  • One-pot procedures that simplify the synthetic pathway

  • Green chemistry approaches that reduce environmental impact

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